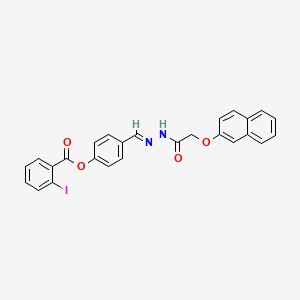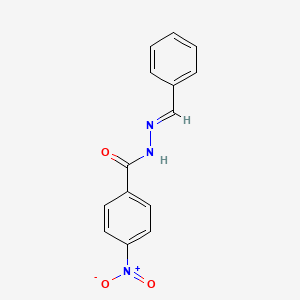![molecular formula C16H13Cl3N2O4 B11984566 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide](/img/structure/B11984566.png)
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide is a complex organic compound with the molecular formula C16H13Cl3N2O4. This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a nitrophenoxy group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethyl chloroformate in the presence of a base to form an intermediate. This intermediate is then reacted with 3-nitrophenol under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and phenyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, converting the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles under appropriate conditions
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide can be compared with other similar compounds, such as:
- 2-phenyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl]acetamide
These compounds share similar structural features but differ in the substituents attached to the phenyl or trichloroethyl groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H13Cl3N2O4 |
|---|---|
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C16H13Cl3N2O4/c17-16(18,19)15(20-14(22)9-11-5-2-1-3-6-11)25-13-8-4-7-12(10-13)21(23)24/h1-8,10,15H,9H2,(H,20,22) |
InChI-Schlüssel |
LQTBXSUYGPMRRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B11984484.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11984492.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B11984497.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11984499.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11984500.png)

![N-(3-chlorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11984505.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11984506.png)
![6-Tert-butyl-2-[(4-tert-butylbenzyl)sulfanyl]-4-phenylnicotinonitrile](/img/structure/B11984518.png)
![2-(2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11984540.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984546.png)


